4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is an organic compound that belongs to the class of benzothiadiazines. This compound has a unique structure, featuring a benzothiadiazine ring fused to a phenyl group and a methylsulfanyl substituent. Due to its distinctive chemical framework, it has garnered attention in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione generally involves the following steps:
Formation of the benzothiadiazine ring: : A common method involves the cyclization of appropriate thioamides and anhydrides. This reaction is typically conducted in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions.
Introduction of the methylsulfanyl group: : The phenyl ring can be functionalized with a methylsulfanyl group using thiol reagents and an alkylating agent like methyl iodide.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch reactors: for precise control over reaction conditions.
Continuous flow reactors: to optimize large-scale synthesis efficiency.
Purification steps: such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where the methylsulfanyl group is converted to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to target specific functional groups within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at positions on the phenyl ring and the benzothiadiazine core.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides, thiols, alkylating agents.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted benzothiadiazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : The unique structure of this compound can make it a useful ligand in catalytic reactions, facilitating various organic transformations.
Biology and Medicine
Drug Development: : Due to its potential biological activity, it can be a lead compound in the synthesis of pharmaceuticals targeting specific diseases.
Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways and disease mechanisms.
Industry
Material Science: : It can be used as a building block for designing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methylsulfanyl and benzothiadiazine moieties can interact with active sites of enzymes, potentially inhibiting their function. These interactions can influence pathways involved in disease processes or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepines: : Differ by having a different sulfur-containing ring structure.
Thiadiazines: : Share a similar core but differ in substituents.
Benzothiazoles: : Similar heterocyclic structure but without the sulfone group.
Uniqueness
The unique arrangement of functional groups in 4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione distinguishes it from similar compounds, potentially leading to distinct chemical properties and biological activities.
Hope this is detailed enough for your needs. Anything else you want to dive into?
Properties
IUPAC Name |
4-methyl-2-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-16-13-8-3-4-9-14(13)22(19,20)17(15(16)18)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFJAFREVJETED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.